E6005, also known as RVT-501, is a novel, potent, and selective phosphodiesterase-4 (PDE4) inhibitor. Its chemical name is E6005. E6005 is being investigated primarily for its anti-inflammatory and antipruritic effects in the context of atopic dermatitis (AD). [, , , ]
Mechanism of Action
E6005 primarily acts by inhibiting PDE4, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). [, , ] By inhibiting PDE4, E6005 elevates intracellular cAMP levels. This elevation has several downstream effects:
Anti-inflammatory effects: Increased cAMP levels can suppress the production and release of pro-inflammatory cytokines, including TNF-α, IFN-γ, IL-2, and IL-4, from activated lymphocytes and monocytes. [, ] This contributes to the suppression of inflammatory responses in the skin.
Antipruritic effects: E6005 has been shown to inhibit the depolarization of dorsal root ganglion (DRG) neurons, specifically those associated with the transmission of itch signals. [] This inhibition appears to be mediated by the elevation of cAMP levels, which may suppress the activity of ion channels involved in neuronal excitation.
Physical and Chemical Properties Analysis
Topical application: E6005 is formulated as an ointment for topical administration, suggesting that it possesses properties suitable for skin absorption. [, , , , , ]
Metabolic transformation: Studies using 14C-labeled E6005 indicate that it undergoes rapid systemic clearance after topical application, likely due to metabolic transformation. [, ]
Low central nervous system (CNS) penetration: E6005 exhibits limited distribution to the brain, contributing to its low potential for CNS-related side effects like nausea and emesis commonly observed with systemic PDE4 inhibitors. []
Applications
Reduction of AD lesion severity: In preclinical models and clinical trials, topical E6005 has demonstrated efficacy in reducing the severity of AD lesions, showing comparable effects to tacrolimus in some instances. [, ] This reduction is attributed to its ability to suppress inflammation and modulate immune responses in the skin.
Alleviation of pruritus: E6005 has shown significant potential in relieving itch associated with AD, both in animal models and human studies. [, , , ] This antipruritic effect appears to be mediated by its ability to modulate neuronal activity in the peripheral nervous system, potentially by influencing ion channels and neurotrophic factors.
Related Compounds
M11
Compound Description: M11 is the major metabolite of E6005 (methyl 4-[({3-[6,7-dimethoxy-2-(methylamino)quinazolin-4-yl]phenyl}amino)carbonyl]benzoate) in humans. While the specific structure is not provided in the abstracts, it is likely formed through O-desmethylation of E6005. M11 is used as a surrogate marker for E6005 exposure in pharmacokinetic studies due to the low systemic concentrations of E6005 after topical administration. [, ]
Relevance: M11 is directly relevant to E6005 as its primary metabolite. Its presence in plasma is used to infer E6005 pharmacokinetic behavior. [, ] Understanding its formation and potential biological activity is crucial for evaluating the overall safety and efficacy profile of E6005.
Cilomilast
Compound Description: Cilomilast is a first-generation phosphodiesterase 4 (PDE4) inhibitor. [] It has been investigated for the treatment of respiratory diseases, but its clinical use is limited due to side effects such as nausea and emesis. []
Forskolin
Compound Description: Forskolin is a natural product that acts as an activator of adenylate cyclase, leading to increased intracellular levels of cyclic adenosine monophosphate (cAMP). [] It is often used as a pharmacological tool to study cAMP signaling pathways.
Relevance: Forskolin is relevant to the proposed mechanism of action of E6005. Both compounds elevate cAMP levels, although through different mechanisms. [] The observation that both E6005 and forskolin attenuate capsaicin-induced depolarization of C-fiber nerves suggests a common pathway involving cAMP signaling in their antipruritic effects. []
Tacrolimus
Compound Description: Tacrolimus is a calcineurin inhibitor used topically for the treatment of atopic dermatitis (AD). [] It exerts its anti-inflammatory effects by suppressing T-cell activation.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Rifamycin SV is a member of the class of rifamycins that exhibits antibiotic and antitubercular properties. It has a role as a bacterial metabolite, an antimicrobial agent and an antitubercular agent. It is a member of rifamycins, an acetate ester, a cyclic ketal, a lactam, a macrocycle, a polyphenol and an organic heterotetracyclic compound. It is a conjugate acid of a rifamycin SV(1-). Rifamycin is the prime member of the rifamycin family which are represented by drugs that are a product of fermentation from the gram-positive bacterium Amycolatopsis mediterranei, also known as Streptomyces mediterranei. The parent compound of rifamycin was rifamycin B which was originally obtained as a main product in the presence of diethylbarburitic acid. Some small modifications where performed in this inactive compound and with the creation of rifamycin SV there was the first antibiotic used intravenously for the treatment of tuberculosis. Rifamycin has had several direct derivative products such as rifamycin SV, rifaximin, rifampin and rifamycin CV. All of the derivatives have slight different physicochemical properties when compared to the parent structure. Rifamycin was further developed by Cosmo Technologies Ltd and approved in November 16, 2018 by the FDA as a prescription drug after being granted the designation of Qualified Infectious Disease Product which allowed it to have a status a priority review. This drug was also sent for review to the EMA in 2015 by Dr. Falk Pharma Gmbh and it was granted a waiver for the tested conditions. Rifamycin is a Rifamycin Antibacterial. Rifamycin is a nonabsorbable rifampin-like antibacterial agent that is used as treatment of travelers’ diarrhea. Rifamycin has minimal oral absorption and has not been implicated in causing liver test abnormalities or clinically apparent liver injury. Rifamycin is a natural product found in Amycolatopsis mediterranei and Salinispora arenicola with data available. Rifamycin is a natural antibiotic produced by Streptomyces mediterranei, Rifamycin (Ansamycin Family) is a commonly used antimycobacterial drug that inhibits prokaryotic DNA-dependent RNA synthesis and protein synthesis; it blocks RNA-polymerase transcription initiation. Rifamycin has an activity spectrum against Gram-positive and Gram-negative bacteria, but is mainly used against Mycobacterium sp. (especially M. tuberculosis) in association with other agents to overcome resistance. (NCI04) A group of ANTI-BACTERIAL AGENTS characterized by a chromophoric naphthohydroquinone group spanned by an aliphatic bridge not previously found in other known ANTI-BACTERIAL AGENTS. They have been isolated from fermentation broths of Streptomyces mediterranei. See also: Rifamycin Sodium (has salt form).
RSV-604 is under investigation in clinical trial NCT00416442 (Safety, Tolerability and Pharmacokinetic Study of Single and Multiple Intravenous Doses of RSV604 in Healthy Subjects.).
RTC14 is a premature termination codon (PTC) readthrough inducer that acts by restoring dystrophin expression and improving muscle function in the mdx mouse model for Duchenne muscular dystrophy.
RTC13 is a premature termination codon (PTC) readthrough inducer that acts by restoring dystrophin expression and improving muscle function in the mdx mouse model for Duchenne muscular dystrophy.